molecular formula C8H8O3<br>C8H8O3<br>C6H8(CO)2O B7770985 Tetrahydrophthalic anhydride CAS No. 85-43-8; 2426-02-0

Tetrahydrophthalic anhydride

Cat. No.: B7770985
CAS No.: 85-43-8; 2426-02-0
M. Wt: 152.15 g/mol
InChI Key: KMOUUZVZFBCRAM-UHFFFAOYSA-N
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Description

Tetrahydrophthalic anhydride is an organic compound with the chemical formula C₈H₈O₃. It exists as two isomers, with the cis isomer being more common. This compound is a white or colorless solid that is soluble in organic solvents . It is primarily used in the chemical industry for the production of plastics, synthetic resins, and other chemical intermediates .

Mechanism of Action

Target of Action

Tetrahydrophthalic anhydride (THPA) is an organic compound that primarily targets epoxy resins . It is used as a curing agent in the formulation of epoxy systems . The compound’s role is to facilitate the cross-linking of the resin, which enhances the heat distortion temperature, hardness, and chemical resistance of the cured product .

Mode of Action

The mode of action of THPA involves a nucleophilic attack on the carbonyl group of the anhydride . This reaction forms a tetrahedral intermediate, which then undergoes a second reaction to form the final product . This process is part of the general mechanism of anhydride reactions .

Biochemical Pathways

The biochemical pathway of THPA is primarily associated with the curing of epoxy resins . The compound is involved in the Diels-Alder reaction of butadiene and maleic anhydride, which results in the formation of THPA . This reaction is a crucial step in the synthesis of various compounds, including the dicarboxylic acid tetrahydrophthalic acid and the tetrahydrophthalimide, a precursor to the fungicide Captan .

Result of Action

The primary result of THPA’s action is the curing of epoxy resins . This process enhances the physical and chemical properties of the resins, making them suitable for use in a variety of applications, including high-performance aerospace and military applications, high voltage applications, and the encapsulation of electronic components and circuits .

Action Environment

The action of THPA can be influenced by various environmental factors. For instance, the compound reacts exothermically with water, and this reaction can become violent when local heating accelerates the rate . Additionally, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .

Biochemical Analysis

Biochemical Properties

Tetrahydrophthalic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of polyalkyd resins. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of tetrahydrophthalic acid. This interaction is crucial for the production of resins with enhanced thermal and structural properties . Additionally, this compound can form adducts with proteins, potentially altering their function and stability.

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by modifying the activity of key signaling molecules. For instance, it may alter the phosphorylation status of proteins involved in signal transduction, thereby impacting gene expression and cellular metabolism. Studies have also indicated that this compound can induce oxidative stress in cells, leading to changes in cellular function and viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can react with nucleophilic groups in proteins and enzymes, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain hydrolases by forming stable adducts with their active sites. This interaction can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard conditions, but it can undergo hydrolysis to form tetrahydrophthalic acid. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis . In vitro and in vivo studies have shown that the compound’s effects can persist over extended periods, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic effects. Studies have reported threshold effects, where a certain concentration of this compound is required to elicit a biological response. At high doses, adverse effects such as tissue damage and inflammation have been observed . It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to tetrahydrophthalic acid. This conversion is catalyzed by esterases and other hydrolytic enzymes. The resulting tetrahydrophthalic acid can further participate in metabolic reactions, including conjugation with coenzymes and incorporation into larger biomolecules. These metabolic pathways are essential for the compound’s utilization and detoxification within the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its chemical properties and interactions with cellular components. Understanding these transport and distribution mechanisms is crucial for predicting the compound’s behavior in biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound can localize to the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and enzymes. These interactions can modulate the compound’s biochemical effects and contribute to its overall cellular impact .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrophthalic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tetrahydrophthalic anhydride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its intermediate hydrogenation state, which provides a balance between reactivity and stability. This makes it particularly useful in the synthesis of resins and other chemical intermediates .

Properties

IUPAC Name

3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
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InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2
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InChI Key

KMOUUZVZFBCRAM-UHFFFAOYSA-N
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Canonical SMILES

C1C=CCC2C1C(=O)OC2=O
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Molecular Formula

C8H8O3, Array
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DSSTOX Substance ID

DTXSID3026516
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Molecular Weight

152.15 g/mol
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Physical Description

Memtetrahydrophthalic anhydride is a clear colorless to light yellow slight viscous liquid. Highly toxic and a strong irritant to skin, eyes and mucous membranes. Corrosive to skin and metal. Used in making polyester, alkyd resins, and plasticizers., Tetrahydrophthalic anhydride appears as a white crystalline solid. Insoluble in water and denser than water. Hence sinks in waters. Very irritating to skin and eyes. Used to make plastics and adhesives. Mixed isomers., Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC]; [CHEMINFO] Clear colorless to light yellow liquid; [CAMEO], WHITE CRYSTALLINE POWDER.
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Boiling Point

at 6.7kPa: 195 °C
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Flash Point

315 °F (157 °C) Open cup, 157 °C o.c.
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Solubility

Slightly soluble in petroleum ether and ethyl ether; soluble in benzene, Solubility in water: reaction
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Density

1.20 at 105 °C, 1.4 g/cm³
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Vapor Density

Relative vapor density (air = 1): 5.3
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Vapor Pressure

0.05 [mmHg], Vapor pressure, Pa at 20 °C: 1
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Color/Form

White crystalline powder

CAS No.

85-43-8, 85-43-8; 2426-02-0, 26266-63-7, 13149-03-6
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Melting Point

Crystals from petroleum ether. MP: 103.5 °C. Soluble in ethanol, acetone, chloroform, benzene; slightly soluble in petroleum ether. /cis-1,2,3,6-Tetrahydrophthalic anhydride/, 102 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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